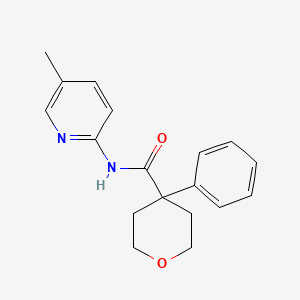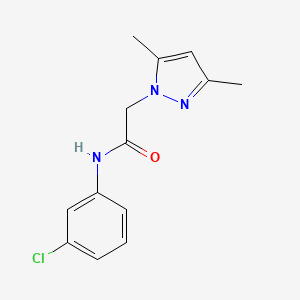
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide, also known as Cmpd-1, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
作用機序
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide exerts its therapeutic effects by inhibiting the activity of a protein called p38 MAP kinase. This protein is involved in the regulation of various cellular processes such as inflammation, apoptosis, and stress response. By inhibiting the activity of p38 MAP kinase, N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide can reduce inflammation and protect neurons from damage.
Biochemical and Physiological Effects
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide can increase the production of anti-inflammatory cytokines such as interleukin-10. Furthermore, N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide can reduce oxidative stress and increase the expression of neurotrophic factors such as brain-derived neurotrophic factor.
実験室実験の利点と制限
One of the advantages of using N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide in lab experiments is its high potency and selectivity. N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to have a low toxicity profile and can be easily synthesized. However, one of the limitations of using N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide. One potential direction is the investigation of its use in the treatment of other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, the development of more water-soluble derivatives of N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide could improve its efficacy in vivo. Finally, the investigation of the long-term effects of N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide on neuronal function and behavior could provide valuable insights into its potential as a therapeutic agent.
Conclusion
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is a promising chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Its anti-inflammatory, analgesic, and neuroprotective effects make it a potential candidate for the treatment of various neurological disorders. The development of more water-soluble derivatives and the investigation of its long-term effects could provide valuable insights into its potential as a therapeutic agent.
合成法
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide can be synthesized using a two-step process. The first step involves the reaction of 4-chloro-2-methylphenylamine with ethyl 2-chloroacetate to form N-(4-chloro-2-methylphenyl)-2-chloroacetamide. The second step involves the reaction of N-(4-chloro-2-methylphenyl)-2-chloroacetamide with 3,5-dimethylpyrazole to form N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide.
科学的研究の応用
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various preclinical models. Furthermore, N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been found to have potential in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-9-6-12(15)4-5-13(9)16-14(19)8-18-11(3)7-10(2)17-18/h4-7H,8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZDXWVPNFSYII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=C(C=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(thiadiazol-4-yl)phenyl]acetamide](/img/structure/B7480658.png)
![4-[[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]benzamide](/img/structure/B7480663.png)
![N-benzylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7480681.png)



![[1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7480704.png)
![2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide](/img/structure/B7480706.png)





![4-(2-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]oxane-4-carboxamide](/img/structure/B7480737.png)